3,6-Diazabicyclo[3.2.0]heptan-7-one
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Overview
Description
3,6-Diazabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Staudinger synthesis, which includes the formation of azetidin-2-ones followed by intramolecular cyclization . Another method involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones, leading to the formation of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free diastereoselective synthesis methods is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate or persulfate.
Reduction: Reductive cleavage can be performed using suitable reducing agents.
Substitution: Haloamination reactions can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, persulfate.
Reduction: Common reducing agents.
Substitution: Bromine, iodine, and potassium carbonate in dichloromethane.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-halo-3-aryl/alkyl-6-aryl derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets β-lactamase enzymes, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.
Pathways Involved: The inhibition of β-lactamase enzymes prevents the degradation of β-lactam antibiotics, allowing them to effectively target bacterial cell walls.
Comparison with Similar Compounds
3,6-Diazabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:
2,6-Diazabicyclo[3.2.0]heptan-7-one: This compound shares a similar structure but differs in the position of nitrogen atoms.
3-Azabicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits a wide array of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8) |
InChI Key |
IATJDWOOBYMPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)NC2=O |
Origin of Product |
United States |
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